2-((1-(3-(Ethoxycarbonyl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid
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Description
2-((1-(3-(Ethoxycarbonyl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid is a useful research compound. Its molecular formula is C23H23NO6S2 and its molecular weight is 473.56. The purity is usually 95%.
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Mechanism of Action
Target of action
Based on its structural similarity to boronic acids and their esters, it might interact with enzymes or receptors that have affinity for these types of compounds .
Mode of action
Without specific information, it’s hard to determine the exact mode of action. Boronic acids and their esters are known to form reversible covalent complexes with proteins, which could potentially modulate their activity .
Biochemical pathways
The affected biochemical pathways would depend on the specific targets of this compound. Boronic acids and their esters have been used in the design of drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .
Pharmacokinetics
Boronic acids and their esters are only marginally stable in water. The rate of hydrolysis is dependent on the substituents in the aromatic ring and is considerably accelerated at physiological pH . This could influence the compound’s absorption, distribution, metabolism, and excretion (ADME) properties.
Action environment
Environmental factors such as pH can influence the stability and action of this compound. As mentioned, boronic acids and their esters are only marginally stable in water and their rate of hydrolysis is considerably accelerated at physiological pH .
Properties
IUPAC Name |
2-[1-(3-ethoxycarbonyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,5-dioxopyrrolidin-3-yl]sulfanylbenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO6S2/c1-3-30-23(29)19-13-9-8-12(2)10-16(13)32-21(19)24-18(25)11-17(20(24)26)31-15-7-5-4-6-14(15)22(27)28/h4-7,12,17H,3,8-11H2,1-2H3,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWYPMFWMYKKZKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC(C2)C)N3C(=O)CC(C3=O)SC4=CC=CC=C4C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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